molecular formula C9H6BrNO2 B097787 4-bromo-1H-indole-2-carboxylic Acid CAS No. 16732-64-2

4-bromo-1H-indole-2-carboxylic Acid

Cat. No. B097787
CAS RN: 16732-64-2
M. Wt: 240.05 g/mol
InChI Key: SXFVRIRMDXONCT-UHFFFAOYSA-N
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Description

4-bromo-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse biological activities. The presence of a bromine atom at the 4-position of the indole ring and a carboxylic acid group at the 2-position makes it a valuable intermediate for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of indole derivatives, such as 4-bromo-1H-indole-2-carboxylic acid, often begins with indoles that have a halogen group at the desired position on the indole ring. A reported method for the synthesis of indole carboxylic acids involves the use of 2-bromoaniline derivatives as starting materials, which can be transformed into the desired indole carboxylic acids through a series of reactions . Additionally, the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water have been developed to synthesize various 3-substituted indoles, which could potentially be adapted for the synthesis of 4-bromo-1H-indole-2-carboxylic acid by choosing appropriate starting materials .

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. For instance, the crystal and molecular structures of indole-2-carboxylic acid (ICA) have been determined, revealing that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds . Although the specific structure of 4-bromo-1H-indole-2-carboxylic acid is not provided, similar techniques could be applied to determine its structure, considering the impact of the bromine substituent on the overall molecular conformation.

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions due to the presence of both the indole ring and the carboxylic acid group. For example, indole-2-carboxylic acid can participate in hydrogen bonding, which is crucial for the formation of crystal structures . The bromine atom in 4-bromo-1H-indole-2-carboxylic acid would also allow for further functionalization through reactions such as Suzuki coupling or halogen exchange, which could be used to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of a carboxylic acid group typically leads to the formation of hydrogen-bonded dimers and affects the solubility and melting point of the compound . The introduction of a bromine atom could further influence these properties by adding steric bulk and altering the electronic distribution within the molecule. The crystal structures of related brominated compounds, such as the 4-bromocamphorenic acids, have shown unique isomorphous series among isomeric carboxylic acids, which could suggest similar interesting properties for 4-bromo-1H-indole-2-carboxylic acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of brominated 5,6-dimethoxyindole building blocks, including 3-, 4-, 7-bromo and 4,7-dibrominated derivatives, is reported. These compounds are valuable substrates for further chemical modification using transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).

Application in Natural Compound Synthesis

  • A strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a scaffold of the anti-inflammatory compound Herdmanine D, has been developed. This includes a selective bromine substitution method and further functionalization into amide derivatives (Sharma et al., 2020).

Discovery of Brominated Tryptophan Derivatives

  • Chemical investigation of two Thorectidae sponges led to the discovery of new brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds showed moderate antimicrobial activity (Segraves & Crews, 2005).

Development of Fluorescent Diarylindoles

  • A method for synthesizing fluorescent 2,3-diarylindoles was developed, using 1-substituted 1H-indole-2-carboxylic acids. This process involved C-H bond cleavage and decarboxylation, leading to efficient blue emitters (Miyasaka et al., 2009).

Role in Synthesis of Ellipticine

  • The reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium led to the synthesis of ellipticine, a compound with significant therapeutic potential (Miki et al., 2001).

Involvement in Anti-inflammatory and Analgesic Activity

  • Microwave-assisted synthesis of indole and furan derivatives, including indole-2-carboxylic acid, showed good anti-inflammatory and analgesic activity. This highlights its potential in pharmacological applications (Sondhi et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for 4-bromo-1H-indole-2-carboxylic acid are not mentioned in the search results, indole-2-carboxylic acid derivatives have been suggested as a promising scaffold for the development of integrase inhibitors .

properties

IUPAC Name

4-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVRIRMDXONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398717
Record name 4-bromo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-indole-2-carboxylic Acid

CAS RN

16732-64-2
Record name 4-bromo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is implicated in many human diseases. Here, we describe the structural …
Number of citations: 18 www.sciencedirect.com
F Zhao, N Rouzbeh, KB Hansen, RP Clausen - Tetrahedron Letters, 2020 - Elsevier
… In this route, both of the starting material, 4-bromo-1H-indole-2-carboxylic acid and the protected amino acid are highly expensive. Moreover, two deprotecting steps are required and …
Number of citations: 2 www.sciencedirect.com
S Urwyler, P Floersheim, BL Roy… - Journal of medicinal …, 2009 - ACS Publications
… Target compound 49, carrying a nitro group in position 3 of the indole nucleus, required the indole acid 49a that was obtained from nitration of 4-bromo-1H-indole-2-carboxylic acid. …
Number of citations: 32 pubs.acs.org
S Laufer, F Lehmann - Bioorganic & Medicinal Chemistry Letters, 2009 - Elsevier
… 4-Bromo-1H-indole-2-carboxylic acid, which is required to obtain the amide 16, was synthesized accordingly to the described procedure. Benzofuran-2-carboxylic acid, which is …
Number of citations: 19 www.sciencedirect.com
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu

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